molecular formula C21H20O2 B13090119 2-(2-Methoxy-[1,1'-biphenyl]-3-yl)-1-phenylethanol

2-(2-Methoxy-[1,1'-biphenyl]-3-yl)-1-phenylethanol

Cat. No.: B13090119
M. Wt: 304.4 g/mol
InChI Key: OWFLTRZVWDNOFJ-UHFFFAOYSA-N
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Description

2-(2-Methoxy-[1,1’-biphenyl]-3-yl)-1-phenylethanol is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a methoxy group attached to one of the benzene rings and a phenylethanol group attached to the other. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-[1,1’-biphenyl]-3-yl)-1-phenylethanol typically involves the reaction of 2-methoxybiphenyl with phenylethanol under specific conditions. One common method involves the use of a Grignard reagent, where 2-methoxybiphenyl is reacted with phenylmagnesium bromide, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-[1,1’-biphenyl]-3-yl)-1-phenylethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

2-(2-Methoxy-[1,1’-biphenyl]-3-yl)-1-phenylethanol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-[1,1’-biphenyl]-3-yl)-1-phenylethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxy-[1,1’-biphenyl]-3-yl)-1-phenylethanol is unique due to its specific substitution pattern and the presence of both methoxy and phenylethanol groups. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C21H20O2

Molecular Weight

304.4 g/mol

IUPAC Name

2-(2-methoxy-3-phenylphenyl)-1-phenylethanol

InChI

InChI=1S/C21H20O2/c1-23-21-18(15-20(22)17-11-6-3-7-12-17)13-8-14-19(21)16-9-4-2-5-10-16/h2-14,20,22H,15H2,1H3

InChI Key

OWFLTRZVWDNOFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1C2=CC=CC=C2)CC(C3=CC=CC=C3)O

Origin of Product

United States

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